Cas no 2101196-43-2 (4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide)

4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- 1H-Pyrazole-5-carboxamide, 4-amino-1-(2,2,2-trifluoroethyl)-
-
- インチ: 1S/C6H7F3N4O/c7-6(8,9)2-13-4(5(11)14)3(10)1-12-13/h1H,2,10H2,(H2,11,14)
- InChIKey: AKEYVBXBPPUYCV-UHFFFAOYSA-N
- ほほえんだ: N1(CC(F)(F)F)C(C(N)=O)=C(N)C=N1
4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB554828-500 mg |
4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide; . |
2101196-43-2 | 500MG |
€589.80 | 2022-03-01 | ||
abcr | AB554828-250 mg |
4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide; . |
2101196-43-2 | 250MG |
€454.70 | 2022-03-01 | ||
abcr | AB554828-1 g |
4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide; . |
2101196-43-2 | 1g |
€787.20 | 2022-03-01 | ||
abcr | AB554828-100 mg |
4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide; . |
2101196-43-2 | 100MG |
€343.30 | 2022-03-01 |
4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide 関連文献
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamideに関する追加情報
4-Amino-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-5-Carboxamide: A Comprehensive Overview
The compound 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, identified by the CAS number NO. 2101196-43-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a pyrazole ring system substituted with an amino group at position 4 and a trifluoroethyl group at position 1, along with a carboxamide group at position 5. These substituents contribute to its unique chemical properties and biological functions.
Recent studies have highlighted the importance of pyrazole derivatives in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that pyrazole-containing compounds exhibit potent anti-inflammatory and antioxidant activities. The presence of the trifluoroethyl group in this compound further enhances its lipophilicity, which is crucial for improving bioavailability and targeting specific biological pathways. Additionally, the carboxamide group at position 5 plays a pivotal role in modulating the compound's hydrogen bonding capabilities, thereby influencing its interaction with biological macromolecules such as proteins and enzymes.
In terms of synthesis, the preparation of 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have optimized these steps to achieve high yields and purity levels. For example, a study reported in the European Journal of Organic Chemistry outlined a novel approach using microwave-assisted synthesis to accelerate the formation of the pyrazole ring system while maintaining structural integrity.
The biological evaluation of this compound has revealed promising results in several assays. In vitro studies have shown that it exhibits selective inhibition against key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, preclinical trials have demonstrated its potential as an anti-cancer agent by targeting specific signaling pathways associated with tumor growth and metastasis. These findings underscore the importance of this compound as a lead molecule for drug development.
In conclusion, 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide represents a valuable addition to the portfolio of pyrazole derivatives with significant potential in therapeutic applications. Its unique structure and functional groups make it an ideal candidate for further exploration in drug discovery programs. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic properties, this compound is poised to play a critical role in advancing medical science.
2101196-43-2 (4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide) 関連製品
- 2228071-41-6((1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol)
- 480450-83-7(Acetic acid, [(5-chloro-2-pyridinyl)amino]oxo-, monolithium salt)
- 2028518-86-5(2-(1-cyclohexylpropan-2-yl)aminoacetonitrile)
- 2428-06-0(1,3,2-Dioxaphosphorinane,2-chloro-5,5-dimethyl-)
- 2034545-98-5(2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide)
- 42373-90-0(6-Hydroxy-2,3-dimethylbenzaldehyde)
- 1490250-86-6(1-3-(methylsulfanyl)phenyl-1H-1,2,3-triazole-4-carbaldehyde)
- 55747-37-0(Benzyl 4-(1H-indol-3-yl)butanoate)
- 451504-49-7(3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide)
- 62970-74-5(2,6-Piperidinedione, 1-(phenylamino)-)


